3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea
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Description
3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea is a useful research compound. Its molecular formula is C15H17F3N2O4 and its molecular weight is 346.306. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Acyl-CoA: Cholesterol O-acyltransferase
A study by Tanaka et al. (1998) demonstrated the synthesis and evaluation of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives for their ability to inhibit acyl-CoA: cholesterol O-acyltransferase (ACAT). These compounds showed potential in lowering plasma cholesterol levels, with compound 3aq identified as a potent ACAT inhibitor, exhibiting excellent hypocholesterolemic effects without toxicity to adrenal glands in dogs (Tanaka et al., 1998).
Synthesis and Complex Formation
Another research by Ohkanda et al. (1993) focused on the synthesis and iron(III) complex-forming tendency of N-hydroxyamide-containing heterocycles. The study explored the reaction of N-(benzyloxy)urea with various compounds under acidic conditions, leading to the synthesis of heterocycles that form complexes with iron(III), although with lower stability constants compared to natural ferrioxamine B (Ohkanda et al., 1993).
Eco-Friendly Multicomponent Reaction Catalysis
Brahmachari and Banerjee (2014) developed a highly efficient multicomponent one-pot synthesis of pharmaceutically interesting heterocycles using commercially available urea as an organo-catalyst. This approach synthesized diverse functionalized compounds in an environmentally benign manner, highlighting the role of urea in catalyzing eco-friendly reactions (Brahmachari & Banerjee, 2014).
High Thermal and Chemical Stability in Metal–Organic Frameworks
Colombo et al. (2011) reported on the synthesis of pyrazolate-bridged metal–organic frameworks with exceptional thermal and chemical stability, showcasing their potential in catalytic processes and other applications requiring stability under extreme conditions (Colombo et al., 2011).
Urea-Functionalized Molecular Prism for Catalysis
Howlader et al. (2016) described the synthesis of a urea-functionalized self-assembled molecular prism, which was employed as an effective catalyst for Michael and Diels-Alder reactions in water. This work highlights the utility of urea-functionalized structures in heterogeneous catalysis, offering insights into their potential for aqueous-phase reactions (Howlader et al., 2016).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O4/c16-15(17,18)8-20(11-3-5-22-6-4-11)14(21)19-10-1-2-12-13(7-10)24-9-23-12/h1-2,7,11H,3-6,8-9H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVMKSPDJOFRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea |
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